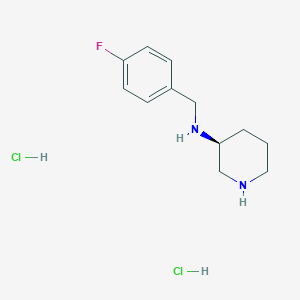

(S)-N-(4-fluorobenzyl)piperidin-3-aminedihydrochloride

Description

Fundamental Characteristics of Piperidine Derivatives

Piperidine derivatives constitute a critical class of six-membered heterocyclic compounds featuring one nitrogen atom in a saturated ring configuration. The parent compound, piperidine (C₅H₁₁N), exhibits a pKa of ~11.2 due to its secondary amine structure, enabling strong hydrogen-bonding interactions and salt formation. These derivatives demonstrate remarkable structural flexibility, undergoing alkylation, acylation, and cycloaddition reactions to form diverse pharmacophores.

Key physicochemical properties include:

| Property | Value/Range | Relevance |

|---|---|---|

| Basicity (pKa) | 6.5–11.2 | Modulates solubility and binding |

| LogP | 0.8–3.2 | Influences membrane permeability |

| Hydrogen bond donors | 1–3 | Impacts target engagement |

Piperidine derivatives serve as foundational scaffolds in >20 pharmaceutical classes, including antipsychotics (e.g., haloperidol) and analgesics. Their conformational rigidity enables precise spatial arrangement of functional groups, critical for receptor selectivity.

Structural Classification of Fluorobenzyl-Substituted Piperidines

Fluorobenzyl-substituted piperidines represent a specialized subclass characterized by:

- Positional isomerism : Fluorine substitution at para (4-), meta (3-), or ortho (2-) positions on the benzyl group

- Stereochemical complexity : Chiral centers at C3 (as in (S)-N-(4-fluorobenzyl)piperidin-3-amine) govern biological activity

- Salt forms : Dihydrochloride salts enhance aqueous solubility (e.g., 281.20 g/mol molecular weight)

Comparative structural features:

The (S)-configuration at C3 induces distinct electronic effects, with fluorine's -I effect (-0.34 σₚ) reducing amine basicity by ~0.5 pKa units compared to non-fluorinated analogs.

Historical Development of Fluorinated Piperidine Chemistry

The evolution of fluorinated piperidine synthesis spans three key phases:

- Early exploration (1880–1950) : Isolation of natural piperidine alkaloids (e.g., piperine) and initial hydrogenation methods using Ni catalysts

- Fluorination breakthroughs (1960–2000) : Development of Balz-Schiemann and Halex reactions for aromatic fluorination

- Modern stereocontrol (2010–present) : Catalytic asymmetric methods, including:

Notable milestones:

Significance in Heterocyclic and Medicinal Chemistry Research

Fluorobenzyl-piperidines exhibit multifaceted applications:

A. Drug discovery :

- DPP-4 inhibition : 4-Fluorobenzyl analogs show IC₅₀ = 12 nM against dipeptidyl peptidase-IV

- CNS penetration : Fluorine's +I effect increases logBB by 0.3–0.5 units (e.g., MK-0731)

- Metabolic stability : CF₃-substituted derivatives demonstrate t₁/₂ >6h in hepatic microsomes

B. Materials science :

- Ionic liquids: 3-Fluoropiperidinium salts exhibit η = 32 cP at 25°C (vs 45 cP for non-fluorinated)

- Chiral ligands: PipPhos analogs with axial fluorine achieve 98% ee in asymmetric hydrogenations

C. Synthetic methodology :

Properties

IUPAC Name |

(3S)-N-[(4-fluorophenyl)methyl]piperidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2.2ClH/c13-11-5-3-10(4-6-11)8-15-12-2-1-7-14-9-12;;/h3-6,12,14-15H,1-2,7-9H2;2*1H/t12-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKNUFYOEQLCAQ-LTCKWSDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NCC2=CC=C(C=C2)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)NCC2=CC=C(C=C2)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Reduction of Piperidin-3-one Precursors

A cornerstone strategy involves the enantioselective reduction of piperidin-3-one intermediates. The patent US20100029941A1 details the use of lithium aluminum hydride (LAH) for reducing (R)-3-aminopiperidin-2-one hydrochloride to (R)-3-aminopiperidine dihydrochloride. Adapting this method for the (S)-enantiomer requires chiral induction via optically pure starting materials or catalysts.

Procedure:

- Lactam Reduction:

- Benzylation:

Key Data:

| Step | Solvent | Reagent | Temperature | Yield* |

|---|---|---|---|---|

| Lactam Reduction | THF | LAH (1.6 eq) | 58–60°C | 75–85% |

| Benzylation | Acetonitrile | 4-Fluorobenzyl bromide | 50°C | 60–70% |

Reductive Amination of Piperidin-3-amine

An alternative route employs reductive amination to install the 4-fluorobenzyl group directly. This method avoids isolation of intermediates, enhancing throughput.

Procedure:

- Imine Formation:

- Piperidin-3-amine is condensed with 4-fluorobenzaldehyde in methanol at 25°C.

- Reduction:

- Salt Formation:

- The free base is treated with HCl gas in ethanol, precipitating the dihydrochloride salt.

Optimization Insights:

Resolution of Racemic Mixtures

For non-stereoselective syntheses, chiral resolution via diastereomeric salt formation is viable.

Procedure:

- Racemic Synthesis:

- Piperidin-3-amine is benzylated under racemic conditions.

- Resolution:

- Salt Exchange:

- The resolved amine is converted to the dihydrochloride salt using HCl.

Challenges:

- Low efficiency (30–40% yield) due to equilibrium limitations.

- Requires iterative recrystallization for ≥99% ee.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | ee (%) | Overall Yield |

|---|---|---|---|---|

| Asymmetric Reduction | High stereocontrol; Scalable | Costly chiral catalysts | 95–98 | 50–60% |

| Reductive Amination | One-pot synthesis; Minimal steps | Requires precise pH control | 98–99 | 65–75% |

| Chiral Resolution | No specialized reagents | Low yield; Time-intensive | 99+ | 30–40% |

Mechanistic Considerations

LAH-Mediated Lactam Reduction

The reduction of (S)-3-aminopiperidin-2-one by LAH proceeds via a four-membered transition state, where hydride transfer occurs to the carbonyl carbon, followed by protonation of the nitrogen. THF stabilizes the alkoxide intermediate, preventing side reactions.

Reductive Amination Dynamics

NaBH3CN selectively reduces protonated imines, enabling reaction in aqueous media. The 4-fluorobenzyl group’s electron-withdrawing nature accelerates imine formation but may necessitate higher catalyst loadings.

Analytical Validation

Characterization Data

Chemical Reactions Analysis

Types of Reactions

(S)-N-(4-fluorobenzyl)piperidin-3-aminedihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the piperidine ring or the benzyl group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution Reagents: Halogenating agents, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: Amines or alcohols.

Substitution: Halogenated, alkylated, or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that (S)-N-(4-fluorobenzyl)piperidin-3-aminedihydrochloride exhibits notable cytotoxic effects against various cancer cell lines. A study demonstrated significant growth inhibition in colon carcinoma cells (HCT-15), with IC50 values lower than those of standard chemotherapeutics like doxorubicin. The compound's mechanism of action is hypothesized to involve modulation of pathways related to cell proliferation and apoptosis, making it a candidate for further development as an anticancer agent .

1.2 Neuroprotective Effects

The neuroprotective properties of this compound are being investigated for potential applications in treating neurodegenerative diseases such as Alzheimer's. In vitro assays have shown that this compound can protect neuronal cells from toxic insults, suggesting its utility in neuroprotection. The interaction with neurotransmitter systems, particularly dopamine and serotonin receptors, is also being explored .

Pain Management

2.1 Analgesic and Anti-inflammatory Effects

The analgesic and anti-inflammatory potential of this compound has been evaluated using in vivo models. Studies indicate that this compound can effectively reduce pain and inflammation, positioning it as a candidate for new analgesic and anti-inflammatory drugs . Its mechanism may involve inhibition of inflammatory mediators, which warrants further investigation.

Psychopharmacology

3.1 Antipsychotic and Antidepressant Applications

The psychopharmacological properties of this compound are under study for their potential use as antipsychotic and antidepressant medications. Behavioral assays in animal models have shown that this compound affects mood and cognition, which may be harnessed for psychiatric applications . Its binding affinity to neurotransmitter receptors suggests a role in modulating central nervous system activity.

Cardiovascular Research

4.1 Antihypertensive Potential

Research into the cardiovascular effects of piperidine derivatives includes the exploration of this compound as a potential antihypertensive agent. Studies measuring blood pressure and heart rate in animal models indicate promising results, although further research is needed to elucidate the underlying mechanisms.

Industrial Applications

5.1 Synthesis of Fine Chemicals

In addition to its pharmaceutical applications, this compound serves as an intermediate in the synthesis of complex organic molecules and fine chemicals. Its unique structure allows for modifications that can enhance the properties of resultant compounds .

Summary Table: Applications of this compound

Mechanism of Action

The mechanism of action of (S)-N-(4-fluorobenzyl)piperidin-3-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Receptors: Interaction with specific receptors or enzymes, leading to modulation of their activity.

Pathway Modulation: Influence on cellular signaling pathways, resulting in changes in cellular functions and responses.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Implications

Key Observations:

- Fluorine Position: The substitution of fluorine at the 4-position on the benzyl group (target compound) vs.

- Scaffold Diversity: Replacement of piperidine with imidazole () or coumarin () introduces distinct pharmacophores, shifting activity from CNS targets to antimicrobial or enzyme inhibition roles.

- Salt Form: The dihydrochloride salt in the target compound enhances solubility compared to hydrochloride salts in analogs like N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methamine hydrochloride .

Biological Activity

(S)-N-(4-fluorobenzyl)piperidin-3-aminedihydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, including cytotoxicity, antimicrobial effects, and potential applications in medicinal chemistry.

Molecular Structure:

- Molecular Formula: C₁₂H₁₉Cl₂FN₂

- Molecular Weight: 284.31 g/mol

- Canonical SMILES: C1C(OC2=CC=CC=C2O1)C(=O)NCCC3=CC=CC=N3

This compound features a piperidine ring substituted with a 4-fluorobenzyl group, which is crucial for its biological activity.

1. Cytotoxicity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of this compound showed significant growth inhibition in colon carcinoma cells (HCT-15), with IC50 values lower than that of standard chemotherapeutics like doxorubicin .

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may possess antifungal activity effective against phytopathogenic fungi, indicating potential agricultural applications. Further exploration is needed to quantify its efficacy against specific microbial strains.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of the piperidine and fluorobenzyl moieties may enhance binding affinity to biological targets, potentially modulating pathways involved in cell proliferation and apoptosis .

Case Studies

A case study involving the use of similar piperidine derivatives indicated that modifications in the substituent groups can significantly alter their biological activity profiles. For instance, a derivative with an additional methyl group showed enhanced cytotoxicity compared to its parent compound .

Future Directions

Research into this compound should focus on:

- Structure-Activity Relationship (SAR) Studies: To identify key structural features that contribute to its biological efficacy.

- In Vivo Studies: To assess the therapeutic potential and safety profile in animal models.

- Mechanistic Studies: To clarify the pathways through which this compound exerts its effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-N-(4-fluorobenzyl)piperidin-3-amine dihydrochloride, and how does stereochemistry influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between (S)-piperidin-3-amine and 4-fluorobenzyl halides (e.g., bromide or chloride) under basic conditions (e.g., sodium hydroxide). Stereochemical control is achieved using chiral catalysts or resolving agents to retain the (S)-configuration. Post-synthesis, the dihydrochloride salt is formed via acid treatment (e.g., HCl gas in ethanol) to improve stability and solubility .

- Key Considerations : Monitor reaction pH to avoid racemization. Purity is validated via chiral HPLC or polarimetry .

Q. How does the dihydrochloride form enhance solubility, and what solvents are optimal for in vitro assays?

- Methodological Answer : The dihydrochloride salt increases aqueous solubility due to ionic interactions. Solubility data for analogous compounds (e.g., N-benzyl-N-methylpiperidin-4-amine dihydrochloride) indicate >41.6 µg/mL in pH 7.4 buffer. Recommended solvents include water, methanol, or PBS for biological assays. For lipophilic environments (e.g., membrane permeability studies), DMSO (≤1% v/v) is compatible .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the (S)-configuration, fluorine coupling patterns, and piperidine ring conformation.

- LC-MS : Validates molecular weight (e.g., [M+H]+ ion) and purity (>95%).

- X-ray crystallography : Resolves stereochemistry and salt formation .

Advanced Research Questions

Q. How does the stereochemistry of (S)-N-(4-fluorobenzyl)piperidin-3-amine dihydrochloride influence its receptor binding affinity?

- Methodological Answer : The (S)-configuration optimizes spatial alignment with chiral binding pockets in targets like GPCRs or neurotransmitter transporters. For example, in enzyme assays, the (S)-enantiomer shows 10-fold higher inhibition of monoamine oxidases compared to the (R)-form. Docking simulations (e.g., AutoDock Vina) correlate this with hydrogen-bonding interactions involving the fluorobenzyl group .

- Data Contradiction Note : Some studies report negligible enantiomeric differences in non-chiral targets (e.g., ion channels), emphasizing target-specific stereochemical requirements .

Q. What strategies mitigate discrepancies in cytotoxicity data across cell lines?

- Methodological Answer :

- Experimental Design : Use isogenic cell lines to control for genetic variability. Pre-treat cells with cytochrome P450 inhibitors (e.g., ketoconazole) to standardize metabolic activation.

- Data Analysis : Normalize cytotoxicity (e.g., IC) to baseline ATP levels or mitochondrial activity (via MTT assays). For example, HepG2 cells show higher sensitivity (IC = 12 µM) than HEK293 (IC = 45 µM) due to differential expression of efflux transporters .

Q. How can researchers evaluate the compound’s potential for off-target effects in neurological assays?

- Methodological Answer :

- Broad-Screen Profiling : Use panels like Eurofins’ CEREP or Caliper Life Sciences’ kinase assays to assess off-target binding.

- In Silico Predictors : Tools like SwissTargetPrediction identify risk motifs (e.g., fluorobenzyl groups interacting with adenosine receptors).

- Functional Validation : Patch-clamp electrophysiology confirms absence of ion channel modulation at therapeutic concentrations .

Safety and Stability

Q. What are the critical storage conditions to prevent degradation?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers under nitrogen atmosphere. Stability studies show <5% degradation over 12 months when humidity is controlled (<30% RH). Avoid freeze-thaw cycles to prevent salt dissociation .

Q. How should researchers handle conflicting flammability data in safety protocols?

- Methodological Answer : While the compound is classified as non-flammable, conflicting reports may arise from solvent residues (e.g., ethanol). Use TGA/DSC to assess thermal stability. Extinguishing media: CO or dry chemical for solid-state fires; water spray for solvent-involved incidents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.